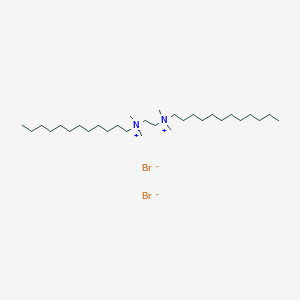
2,2'-Iminobispropiononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Iminobispropiononitrile (IBPN) is a chemical compound that is widely used in scientific research due to its unique properties. IBPN is a white crystalline solid that is soluble in water and has a melting point of 153-155°C. It is a versatile compound that can be used in a variety of applications, including as a crosslinking agent, a curing agent, and a polymerization initiator.
Wirkmechanismus
The mechanism of action of 2,2'-Iminobispropiononitrile is based on its ability to react with functional groups in polymers, resulting in the formation of crosslinks. This crosslinking process enhances the mechanical properties of the polymer, such as its strength, toughness, and durability. 2,2'-Iminobispropiononitrile can also act as a chain extender in polyurethane systems, which improves the overall performance of the material.
Biochemische Und Physiologische Effekte
2,2'-Iminobispropiononitrile has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be a significant health hazard.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2'-Iminobispropiononitrile in lab experiments include its versatility, ease of use, and ability to improve the mechanical properties of polymers. However, one limitation of using 2,2'-Iminobispropiononitrile is that it can be difficult to control the crosslinking process, which can result in inconsistent results.
Zukünftige Richtungen
There are several future directions for research on 2,2'-Iminobispropiononitrile. One area of interest is the development of new synthesis methods that can improve the purity and yield of the compound. Another area of research is the study of the effects of 2,2'-Iminobispropiononitrile on the properties of different types of polymers, including biodegradable and renewable polymers. Additionally, the potential use of 2,2'-Iminobispropiononitrile in biomedical applications, such as drug delivery and tissue engineering, is an area of growing interest.
Synthesemethoden
2,2'-Iminobispropiononitrile can be synthesized by the reaction of malononitrile with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2,2'-Iminobispropiononitrile as the main product.
Wissenschaftliche Forschungsanwendungen
2,2'-Iminobispropiononitrile has been extensively used in scientific research due to its ability to crosslink various types of polymers, including polyurethanes, epoxies, and acrylics. It is also used as a curing agent for epoxy resins and as a polymerization initiator for acrylates. 2,2'-Iminobispropiononitrile has been found to be particularly useful in the development of high-performance coatings, adhesives, and composites.
Eigenschaften
CAS-Nummer |
2869-25-2 |
|---|---|
Produktname |
2,2'-Iminobispropiononitrile |
Molekularformel |
C6H9N3 |
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
2-(1-cyanoethylamino)propanenitrile |
InChI |
InChI=1S/C6H9N3/c1-5(3-7)9-6(2)4-8/h5-6,9H,1-2H3 |
InChI-Schlüssel |
DABJAQQQVTVZMF-UHFFFAOYSA-N |
SMILES |
CC(C#N)NC(C)C#N |
Kanonische SMILES |
CC(C#N)NC(C)C#N |
Andere CAS-Nummern |
2869-25-2 |
Synonyme |
2,2’-Iminodipropionitrile; 2,2’-Iminobis[propanenitrile] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)






